3-(2,6-dichlorophenyl)-5-[(E)-2-[(4-hydroxy-2-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile
Description
The compound 3-(2,6-dichlorophenyl)-5-[(E)-2-[(4-hydroxy-2-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile is a heterocyclic molecule featuring a 1,2-oxazole core substituted with a 2,6-dichlorophenyl group at position 3, an (E)-configured ethenyl bridge at position 5 linked to a 4-hydroxy-2-methylphenylamino moiety, and a carbonitrile group at position 2. This structure combines electron-withdrawing (chlorine, carbonitrile) and electron-donating (hydroxy, methyl) groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-[(E)-2-(4-hydroxy-2-methylanilino)ethenyl]-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O2/c1-11-9-12(25)5-6-16(11)23-8-7-17-13(10-22)19(24-26-17)18-14(20)3-2-4-15(18)21/h2-9,23,25H,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCPRQHWIHHHEX-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)N/C=C/C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,6-dichlorophenyl)-5-[(E)-2-[(4-hydroxy-2-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile represents a significant class of oxazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure with multiple functional groups, which contribute to its biological activity. The key components include:
- Oxazole ring : A five-membered heterocyclic compound known for its bioactive properties.
- Dichlorophenyl group : Enhances lipophilicity and biological interactions.
- Hydroxy and amino substituents : Potentially involved in hydrogen bonding and receptor interactions.
Biological Activity Overview
The biological activities of oxazole derivatives are well-documented, including:
- Anticancer : Compounds similar to the target compound have shown efficacy against various cancer cell lines.
- Antimicrobial : Exhibits activity against bacteria and fungi.
- Anti-inflammatory : Potential inhibition of inflammatory pathways.
Anticancer Activity
Research has indicated that compounds with oxazole moieties can exhibit significant anticancer properties. For instance, studies have reported that similar oxazole derivatives demonstrate cytotoxic effects against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Table 1: Cytotoxic Activity of Related Oxazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | MCF-7 | 3.2 |
| Compound C | A549 | 4.7 |
The mechanisms through which the compound exerts its biological effects may include:
- Inhibition of cell proliferation : By interfering with cell cycle progression.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
- Modulation of signaling pathways : Affecting pathways such as MAPK and PI3K/Akt.
Antimicrobial Activity
Oxazole derivatives have also been studied for their antimicrobial potential. The target compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition.
Case Study: Antimicrobial Efficacy
In a comparative study, various oxazole derivatives were tested against common pathogens:
- Staphylococcus aureus
- Escherichia coli
Results indicated that certain modifications to the oxazole structure significantly improved antimicrobial potency.
Comparison with Similar Compounds
Methyl 3-(2,6-Dichlorophenyl)-5-[(E)-2-(Phenylamino)ethenyl]-1,2-oxazole-4-carboxylate (CAS 303987-46-4)
- Key Differences: Position 4: Contains a methyl carboxylate group (COOCH₃) instead of a carbonitrile (CN). Amino Substituent: The ethenyl bridge links to a simple phenylamino group rather than a 4-hydroxy-2-methylphenylamino group.
- Implications: The carboxylate ester may enhance solubility in polar solvents compared to the carbonitrile, which is more electronegative and could increase metabolic stability .
3-(2-Chloro-6-fluorophenyl)-5-[(E)-2-[(3-Methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile (CAS 338417-22-4)
- Key Differences: Halogen Substitution: The dichlorophenyl group is replaced with a 2-chloro-6-fluorophenyl group. Amino Substituent: Features a 3-methoxyphenylamino group instead of 4-hydroxy-2-methylphenylamino.
- Implications :
- Fluorine’s electronegativity and smaller atomic radius compared to chlorine may enhance membrane permeability or alter interactions with hydrophobic binding pockets .
- The methoxy group (electron-donating) versus hydroxy-methyl combination could modulate redox properties and metabolic pathways (e.g., demethylation vs. glucuronidation).
Comparative Data Table
Research Findings and Implications
- Biological Activity: The 4-hydroxy-2-methylphenylamino group may confer higher affinity for targets requiring hydrogen-bond donors (e.g., enzyme active sites) compared to analogs with methoxy or simple phenylamino groups .
- Metabolic Stability : The hydroxy group in the target compound could make it susceptible to phase II metabolism (e.g., glucuronidation), whereas the methoxy group in the chloro-fluoro analog might undergo demethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
